Flurdihydroergotamine

Description

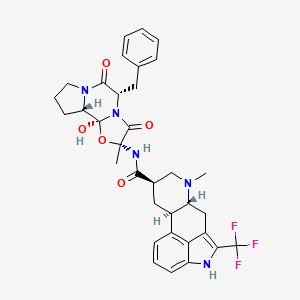

Structure

2D Structure

3D Structure

Properties

CAS No. |

1416417-27-0 |

|---|---|

Molecular Formula |

C34H36F3N5O5 |

Molecular Weight |

651.6872 |

IUPAC Name |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-5-(trifluoromethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C34H36F3N5O5/c1-32(31(45)42-25(14-18-8-4-3-5-9-18)30(44)41-13-7-12-26(41)34(42,46)47-32)39-29(43)19-15-21-20-10-6-11-23-27(20)22(16-24(21)40(2)17-19)28(38-23)33(35,36)37/h3-6,8-11,19,21,24-26,38,46H,7,12-17H2,1-2H3,(H,39,43)/t19-,21-,24-,25+,26+,32-,34+/m1/s1 |

InChI Key |

FNVRIGFDIUORGI-XEMULFGESA-N |

SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=C(NC8=CC=CC6=C78)C(F)(F)F)N(C5)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Flurdihydroergotamine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Approaches for Flurdihydroergotamine

Strategies for Selective Fluorination within Ergot Alkaloid Scaffolds

The introduction of fluorine atoms into bioactive molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. For a complex scaffold like an ergot alkaloid, selective fluorination presents a significant challenge due to the presence of multiple reactive sites. The synthesis of Flurdihydroergotamine, which features a trifluoromethyl (-CF3) group at the C2-position of the indole (B1671886) ring system, requires highly specific fluorination methods.

Late-stage fluorination is often the preferred approach, where the fluorine-containing group is introduced at one of the final steps of the synthesis. This strategy is advantageous as it minimizes the need to carry a potentially reactive C-F bond through a multi-step synthesis. For the C2-trifluoromethylation of the indole nucleus within the dihydroergotamine (B1670595) framework, several modern synthetic methods are applicable.

One prominent strategy involves a radical-mediated reaction using trifluoromethylating agents. Reagents such as sodium triflinate (CF3SO2Na, Langlois reagent) or Togni's reagents (hypervalent iodine compounds) can generate the trifluoromethyl radical (•CF3). rsc.org This radical can then undergo a regioselective addition to the electron-rich C2-position of the indole ring of a suitable dihydroergotamine precursor. The reaction is typically initiated by an oxidant.

Another viable approach is transition-metal-catalyzed trifluoromethylation. Copper- and palladium-catalyzed reactions have been developed for the trifluoromethylation of various heterocyclic compounds, including indoles. acs.orgorganic-chemistry.org For example, using a copper-based catalyst in conjunction with a trifluoromethyl source like fluoroform-derived CuCF3 can achieve direct C-H trifluoromethylation, offering a direct route to the desired product without the need for pre-functionalization of the indole ring. organic-chemistry.org

The choice of method depends on factors such as the stability of the ergot alkaloid precursor under the reaction conditions and the desired regioselectivity.

Table 1: Comparison of Potential C2-Trifluoromethylation Methods for Ergot Scaffolds

| Method | Trifluoromethylating Agent | Typical Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Radical Trifluoromethylation | Sodium Triflinate (CF3SO2Na) | Oxidant (e.g., t-BuOOH), solvent (e.g., MeCN/H2O) | Mild conditions, commercially available reagent. | Potential for side reactions, regioselectivity can be substrate-dependent. |

| Metal-Catalyzed C-H Functionalization | Fluoroform-derived CuCF3 | Copper(I) salt, ligand, elevated temperature | High atom economy, direct C-H activation. | Requires specific ligand optimization, potential for catalyst poisoning by other functional groups. |

Precursor Compounds and Complex Reaction Pathways in Dihydroergotamine Synthesis

The synthesis of this compound is fundamentally reliant on the prior synthesis of its parent compound, dihydroergotamine. The traditional and most common route to dihydroergotamine is a semi-synthetic process that begins with lysergic acid, a natural product obtained from the fermentation of Claviceps purpurea fungi. nih.gov

The key steps in the synthesis of dihydroergotamine are:

Activation of Lysergic Acid: Lysergic acid is first converted into an activated form, such as an acid chloride or an activated ester, to facilitate amide bond formation.

Coupling with the Tripeptide Moiety: The activated lysergic acid is then coupled with a pre-assembled tripeptide side chain. For dihydroergotamine, this tripeptide consists of L-phenylalanine, L-proline, and L-leucine (or a related amino acid that cyclizes to form the characteristic cyclol structure). This condensation step is crucial and requires careful control of reaction conditions to maintain the stereochemical integrity of all chiral centers. The product of this step is ergotamine.

Catalytic Hydrogenation: The final step in the formation of dihydroergotamine is the selective reduction of the C9-C10 double bond within the ergoline (B1233604) ring system of ergotamine. This is typically achieved through catalytic hydrogenation using a palladium or platinum catalyst (e.g., palladium on carbon, Pd/C) under a hydrogen atmosphere. researchgate.net This reduction is stereoselective, leading to the formation of the 9,10-dihydro derivative.

The primary precursor for the subsequent fluorination to yield this compound would be either ergotamine (before hydrogenation) or dihydroergotamine itself. A late-stage fluorination of dihydroergotamine is often synthetically more feasible.

Analytical Control of Intermediates and Final Product Purity in Synthesis

Rigorous analytical control is essential throughout the synthesis of this compound to ensure the identity and purity of intermediates and the final active pharmaceutical ingredient. A combination of chromatographic and spectroscopic techniques is employed. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for monitoring reaction progress and assessing the purity of the final product. oregonstate.edu Reversed-phase HPLC methods, often coupled with UV or fluorescence detectors, are highly effective for separating ergot alkaloids from starting materials, byproducts, and degradation products. researchgate.net The high fluorescence of the ergoline ring system allows for very sensitive detection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for both qualitative and quantitative analysis. nih.govfood.gov.uk It provides molecular weight information for intermediates and the final product, confirming the success of the trifluoromethylation step (an increase of 68 Da from dihydroergotamine). Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing structural information that confirms the location of the trifluoromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical for the unambiguous structural elucidation of this compound. ¹⁹F NMR is particularly important to confirm the presence and electronic environment of the trifluoromethyl group. ¹H NMR would show characteristic shifts in the aromatic region of the indole ring due to the presence of the strongly electron-withdrawing CF3 group at the C2-position.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as amides (C=O stretch), hydroxyls (O-H stretch), and the indole N-H bond.

Table 3: Analytical Techniques for Synthesis Control

| Stage | Analytical Technique | Purpose |

|---|---|---|

| Intermediate (Ergotamine) | HPLC, LC-MS | Confirm successful coupling of lysergic acid and tripeptide; assess purity. |

| Intermediate (Dihydroergotamine) | HPLC, LC-MS, ¹H NMR | Verify complete hydrogenation of the C9-C10 double bond; check for impurities. |

| Reaction Monitoring (Fluorination) | TLC, HPLC | Track the consumption of dihydroergotamine and the formation of this compound. |

| Final Product (this compound) | HPLC, LC-MS/MS, NMR (¹H, ¹³C, ¹⁹F), IR | Confirm identity, structure, and establish purity profile. |

Development of Novel Analogues and Derivatives Based on the this compound Molecular Framework

The this compound scaffold serves as a template for the development of new analogues with potentially improved pharmacological profiles. Chemical derivatization can be targeted at several positions on the molecule to modulate its activity, selectivity, and pharmacokinetic properties.

Modification of the Peptide Side Chain: The tripeptide portion of the molecule is a key determinant of its receptor binding properties. Substituting the amino acids, particularly the phenylalanine residue, can alter the compound's affinity and selectivity for different serotonin (B10506), dopamine (B1211576), and adrenergic receptor subtypes. For example, replacing the benzyl (B1604629) group of the phenylalanine with other substituted aryl or alkyl groups could fine-tune receptor interactions.

Derivatization of the Ergoline Ring: Beyond the C2-position, other sites on the ergoline ring can be functionalized. For instance, modification at the N6-methyl group or introduction of other substituents on the aromatic part of the indole ring could lead to novel analogues.

Esterification or Etherification of the C12' Hydroxyl Group: The hydroxyl group on the peptide side chain is a potential site for modification to create prodrugs or alter the solubility and metabolic stability of the compound.

The introduction of the trifluoromethyl group in this compound already represents a significant modification. Further derivatization aims to build on the altered electronic and steric properties imparted by this group to create next-generation therapeutic agents.

Table 4: Potential Analogues of this compound for Further Development

| Analogue Name | Site of Modification | Proposed Change | Potential Therapeutic Goal |

|---|---|---|---|

| Fluoro-benzyl-FDHE | Phenylalanine Side Chain | Introduction of a fluorine atom onto the benzyl ring (e.g., 4-fluoro-benzyl). | Enhance binding affinity at 5-HT receptors; improve metabolic stability. |

| N6-Ethyl-FDHE | Ergoline N6-position | Replacement of the N6-methyl group with an ethyl group. | Modulate dopamine receptor activity. |

Molecular Pharmacology of Flurdihydroergotamine

Comprehensive Ligand-Receptor Interaction Studies of Flurdihydroergotamine

Detailed, quantitative ligand-receptor interaction studies for this compound are not currently available in the public scientific literature. While its parent compound, dihydroergotamine (B1670595), is known to interact with a wide array of receptors, this specific pharmacological profile cannot be attributed to this compound without dedicated studies.

Serotonergic Receptor Subtype Binding Profiles (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT4)

There is no publicly available data detailing the binding affinities (such as Ki or IC50 values) of this compound for the various serotonergic receptor subtypes. Although it is classified as a 5-HT1 receptor agonist, the specifics of its interaction—whether it is selective for certain subtypes like 5-HT1B/1D, its activity at other 5-HT receptors, and its agonist or antagonist effects—are unknown. who.inttargetmol.com

Adrenergic Receptor Subtype Binding Profiles (e.g., Alpha-1, Alpha-2, Beta-3)

Information regarding the binding profile of this compound at adrenergic receptor subtypes is not available. It is therefore unknown whether it exhibits any affinity or functional activity at alpha-1, alpha-2, or beta-adrenergic receptors.

Dopaminergic Receptor Subtype Binding Profiles (e.g., D1, D2, D3, D4)

There is no published data on the interaction of this compound with dopaminergic receptors. Its potential affinity and activity (agonist or antagonist) at D1, D2, D3, or D4 receptors have not been publicly characterized.

Investigation of Interactions with Other Neurotransmitter Receptors

No investigations into the interactions of this compound with other neurotransmitter systems have been found in the public domain.

Intracellular Signaling Pathway Modulation by this compound

G-Protein Coupled Receptor (GPCR) Signaling Mechanisms and Coupling Specificity

Given the lack of primary binding data, there is consequently no information on the specific intracellular signaling pathways modulated by this compound. The G-protein coupling specificity (e.g., Gαi, Gαq/11, Gαs) following receptor binding and any potential for biased agonism are currently uncharacterized in publicly accessible resources. Serotonin (B10506) receptors are known to couple with various G proteins to initiate their effects, but the specific mechanisms for this compound remain to be elucidated. nih.gov

Regulation of Second Messenger Systems (e.g., Cyclic AMP, Calcium Signaling Pathways)

This compound, like other ergot alkaloids, exerts its pharmacological effects by modulating intracellular signaling cascades, primarily through its interaction with G protein-coupled receptors (GPCRs). The activation of these receptors by this compound initiates a series of events that lead to changes in the levels of intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP) and calcium ions (Ca2+). These second messengers, in turn, regulate a wide array of cellular processes. wikipedia.orgbritannica.com

The specific effect of this compound on second messenger systems is receptor-dependent. For instance, its activity at 5-HT1 receptors, which are often coupled to inhibitory G proteins (Gi/o), typically leads to the inhibition of adenylyl cyclase. biorxiv.org This enzyme is responsible for the synthesis of cAMP from ATP. britannica.com Consequently, the binding of this compound to these receptors results in a decrease in intracellular cAMP levels. This reduction in cAMP can influence the activity of protein kinase A (PKA), a key enzyme in many signaling pathways. nih.govnih.gov

Receptor Desensitization and Internalization Dynamics in Preclinical Models

Prolonged or repeated exposure of receptors to an agonist, such as this compound, can lead to a phenomenon known as desensitization, a process that diminishes the cellular response to the ligand. This is a crucial regulatory mechanism that prevents overstimulation of signaling pathways. Receptor desensitization is often followed by internalization, where the receptors are removed from the cell surface and sequestered into intracellular compartments. nih.gov

In preclinical models, the desensitization and internalization of receptors in response to ergot alkaloids have been studied to understand the long-term effects and potential for tachyphylaxis. nih.gov The process is typically initiated by the phosphorylation of the agonist-occupied receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestin proteins. nih.gov The binding of β-arrestin to the receptor sterically hinders its interaction with G proteins, effectively uncoupling it from its signaling pathway and leading to desensitization. nih.gov

Following β-arrestin binding, the receptor-arrestin complex is often targeted for internalization via clathrin-mediated endocytosis. nih.gov Once internalized, the receptors can have different fates: they can be dephosphorylated and recycled back to the cell membrane, ready to respond to further stimulation, or they can be targeted for degradation in lysosomes. The specific dynamics of desensitization and internalization, including the rate and extent of these processes, can vary depending on the specific receptor subtype, the cell type, and the properties of the ligand.

Molecular Dynamics and Structural Conformation Analysis of this compound-Receptor Complexes

Computational Modeling and Molecular Docking Simulations

Computational modeling and molecular docking simulations are invaluable tools for investigating the interactions between this compound and its target receptors at an atomic level. nih.govnih.govresearchgate.net These in silico methods allow researchers to predict the binding pose of the ligand within the receptor's binding pocket and to estimate the binding affinity. nih.govresearchgate.net

Molecular docking simulations typically involve generating a multitude of possible conformations of the ligand and positioning them within the three-dimensional structure of the receptor. nih.gov Scoring functions are then used to evaluate the energetic favorability of each pose, identifying the most likely binding mode. researchgate.net For this compound, these simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govbiorxiv.org

The accuracy of docking studies is often enhanced by combining them with molecular dynamics (MD) simulations. unibo.it MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the observation of conformational changes and the assessment of the stability of the predicted binding pose over time. nih.govnih.govunibo.it These simulations can help refine the initial docking results and provide a more realistic representation of the binding event. nih.gov

Analysis of Ligand-Protein Interaction Networks and Key Residues

The analysis of ligand-protein interaction networks provides a comprehensive view of the intricate web of contacts between this compound and its receptor. mdpi.comni.ac.rsgithub.io This goes beyond a simple one-to-one interaction and considers the collective influence of multiple residues in the binding pocket. By mapping all the interactions, researchers can identify key amino acid residues that are critical for ligand recognition and binding. nih.govnih.gov

For ergot alkaloids, studies have identified specific residues within the transmembrane domains of serotonin and dopamine (B1211576) receptors that play a crucial role in binding. nih.gov For example, interactions with aromatic residues, such as tryptophan and phenylalanine, through π-π stacking are often important for the binding of the ergoline (B1233604) scaffold. nih.govnih.gov Additionally, polar residues capable of forming hydrogen bonds with the functional groups of this compound are also key determinants of binding affinity and selectivity. nih.gov

Identifying these key residues is essential for understanding the molecular basis of this compound's pharmacology and for the rational design of new drugs with improved properties. nih.gov Site-directed mutagenesis studies, where these key residues are mutated and the effect on ligand binding is measured, can experimentally validate the predictions from computational models.

Elucidation of Conformational Changes and Receptor Activation Mechanisms

The binding of an agonist like this compound to its receptor is not a static event but rather a dynamic process that induces conformational changes in the receptor, leading to its activation. nih.govnih.govfrontiersin.org Elucidating these conformational changes is fundamental to understanding the mechanism of signal transduction.

Upon agonist binding, GPCRs undergo a series of structural rearrangements, particularly in their transmembrane helices. nih.gov These changes are transmitted from the ligand-binding pocket in the extracellular and transmembrane regions to the intracellular loops and C-terminus, where the G protein binds. The conformational changes on the intracellular side of the receptor promote the exchange of GDP for GTP on the Gα subunit, leading to the activation of the G protein and the initiation of downstream signaling. frontiersin.org

Molecular dynamics simulations have been instrumental in visualizing these conformational changes. nih.govnih.gov By simulating the receptor in both its inactive (apo) and ligand-bound (holo) states, researchers can observe the subtle yet critical movements of the transmembrane helices and the changes in the interaction networks within the receptor. nih.gov For ergotamine and dihydroergotamine, simulations have shown differences in the conformational state of the 5-HT1B receptor, which may explain their distinct pharmacological profiles. nih.gov Specifically, analysis of microswitches within the receptor has indicated that the ergotamine-bound complex is in a more active conformational state. nih.gov Key residues, such as Trp327 and Phe331, have been identified as being involved in stabilizing the active state of the 5-HT1B receptor for both ligands. nih.gov

Preclinical Pharmacological Investigations of Flurdihydroergotamine

In Vitro Cellular and Tissue-Level Pharmacodynamics

In vitro studies have been crucial in dissecting the molecular interactions of Dihydroergotamine (B1670595) with its various receptor targets. These investigations provide foundational knowledge on its binding affinities and functional activities at a cellular level.

Dihydroergotamine's interaction with a wide array of receptors has been characterized through radioligand binding assays and functional assessments. These studies reveal a high affinity for several serotonin (B10506) (5-HT) receptor subtypes, particularly 5-HT1B and 5-HT1D, which are key targets in its therapeutic action. nih.gov Molecular dynamics simulations indicate that while structurally similar to ergotamine, DHE displays subtle differences in its binding and interaction with the 5-HT1B receptor, which may account for their distinct pharmacological profiles. nih.gov

Functional assays have demonstrated that DHE acts as an agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F receptors. nih.gov Notably, the dissociation half-life of DHE from human 5-HT1B and 5-HT1D receptors is significantly longer than that of other compounds like sumatriptan, a finding that may explain DHE's sustained clinical efficacy. nih.gov Specifically, the dissociation half-life for DHE at the 5-HT1B receptor is approximately 1.38 hours, compared to 0.17 hours for sumatriptan. nih.gov At the 5-HT1D receptor, DHE's dissociation half-life is 1.28 hours, versus 0.09 hours for sumatriptan. nih.gov

Beyond serotonergic receptors, DHE also exhibits significant interactions with adrenergic and dopaminergic receptors. It demonstrates antagonist activity at α-adrenergic receptors (α1A, α2A, and α2B) and the dopamine (B1211576) D2 receptor. frontiersin.orgfrontiersin.org

Table 1: Receptor Binding Affinity of Dihydroergotamine

| Receptor | Binding Affinity (IC50, nM) |

|---|---|

| Dopamine D2 | 0.47 |

| Serotonin 5-HT1B | 0.58 |

| α-Adrenergic 2B | 2.8 |

| Serotonin 5-HT4E | 230 |

| Dopamine D5 | 370 |

Modern high-throughput screening methods, such as β-arrestin recruitment assays, have further illuminated the functional activity of Dihydroergotamine at various G protein-coupled receptors (GPCRs). frontiersin.org These assays confirm DHE's agonist activity at key 5-HT receptor subtypes involved in its therapeutic effects. frontiersin.org The recruitment of β-arrestin is a crucial step in cell signaling, and these assays provide a more comprehensive understanding of the functional consequences of receptor binding. frontiersin.org

The vasoconstrictor properties of Dihydroergotamine have been a significant area of investigation. nih.gov Organ bath studies using isolated animal tissues, such as vascular smooth muscle, have been pivotal in characterizing these effects. DHE's agonist activity at 5-HT1B receptors located on the smooth muscle of cranial blood vessels is thought to contribute to its therapeutic action by causing vasoconstriction. drugbank.com

While DHE does induce vasoconstriction, it is noted to be a less potent arterial vasoconstrictor compared to ergotamine. nih.gov This difference in potency is a key distinguishing feature of their pharmacological profiles. Furthermore, DHE exhibits greater alpha-adrenergic antagonist activity than ergotamine, which also influences its effects on vascular tone. nih.gov

In Vivo Animal Model Studies (Focus on Mechanistic Elucidation)

In vivo animal models have been essential for understanding the complex physiological and neuropharmacological effects of Dihydroergotamine in a whole-organism context.

In rodent models, Dihydroergotamine has been shown to modulate neurogenic inflammation and neuronal transmission, which are considered key mechanisms in its therapeutic efficacy. nih.gov Its action is not solely dependent on vasoconstriction. DHE is believed to inhibit trigeminal neurotransmission through its agonist activity at both peripheral and central 5-HT1D receptors. nih.gov

Furthermore, agonist activity at 5-HT1F receptors within the trigeminal nucleus caudalis is thought to decrease afferent signaling to trigeminal sensory neurons, which plays a role in mitigating central sensitization. drugbank.com This inhibition of nociceptive signaling through the ventroposteromedial thalamus to the trigeminal sensory neurons is another proposed mechanism of its action. drugbank.com

The wide-ranging effects of Dihydroergotamine on various physiological processes are a direct result of its structural similarities to adrenergic, dopaminergic, and serotonergic neurotransmitters. nih.gov Its interactions with these multiple receptor systems lead to a broad spectrum of systemic responses. nih.gov

Table 2: Summary of Dihydroergotamine's Preclinical Pharmacological Actions

| Pharmacological Action | Receptor(s) Implicated | Observed Effect |

|---|---|---|

| Vasoconstriction of Cranial Blood Vessels | 5-HT1B | Agonist activity leads to vasoconstriction. |

| Inhibition of Trigeminal Neurotransmission | 5-HT1D | Agonist activity at peripheral and central receptors. |

| Modulation of Central Sensitization | 5-HT1F | Agonist activity in the trigeminal nucleus caudalis. |

| Adrenergic Blockade | α1A, α2A, α2B | Antagonist activity. |

| Dopaminergic Modulation | D2 | Antagonist activity. |

Comparative Preclinical Pharmacology of Flurdihydroergotamine with Dihydroergotamine and Other Ergot Alkaloids

Following a comprehensive search of scientific literature and pharmacological databases, no preclinical data or research findings for a compound identified as "this compound" could be located. The search results consistently provided information on Dihydroergotamine (DHE) and other well-established ergot alkaloids.

Therefore, a comparative analysis of the preclinical pharmacology of this compound as requested cannot be provided. The following sections present detailed preclinical pharmacological data for Dihydroergotamine as a reference, given its structural similarity implied by the name "this compound". This information is provided to illustrate the type of data that would be necessary for a comparative analysis, should information on this compound become available.

Detailed Research Findings for Dihydroergotamine (DHE)

Dihydroergotamine is an ergot alkaloid that shares structural similarities with neurotransmitters such as serotonin, dopamine, and norepinephrine. nih.gov This results in a broad pharmacological profile, with interactions at multiple receptor subtypes. nih.govnih.gov

Receptor Binding Affinity:

DHE demonstrates high affinity for various serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. frontiersin.orgresearchgate.net Radioligand binding assays have quantified these interactions, typically expressed as IC50 values, which represent the concentration of the drug required to inhibit the binding of a radiolabeled ligand by 50%.

A recent study utilizing a high-throughput β-arrestin recruitment assay confirmed the extensive receptor profile of DHE. researchgate.netresearchgate.net The study demonstrated that DHE binds with high affinity to D2 and 5-HT1B receptors, with slightly lower affinity for α-adrenergic2B receptors. researchgate.netresearchgate.net Conversely, it showed poor binding to 5-HT4E and D5 receptors and did not bind to the 5-HT3 receptor at the concentrations tested. researchgate.netresearchgate.net

| Receptor | IC50 (nM) | Reference |

|---|---|---|

| Dopamine D2 | 0.47 | researchgate.netresearchgate.net |

| Serotonin 5-HT1B | 0.58 | researchgate.netresearchgate.net |

| Adrenergic α2B | 2.8 | researchgate.netresearchgate.net |

| Serotonin 5-HT1F | 149 | researchgate.netresearchgate.net |

| Serotonin 5-HT4E | 230 | researchgate.netresearchgate.net |

| Dopamine D5 | 370 | researchgate.netresearchgate.net |

Functional Activity:

Beyond simple binding, DHE exhibits a complex profile of agonist and antagonist activity at these receptors. Both ergotamine and DHE are agonists at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F receptors. nih.gov However, DHE is noted to have greater alpha-adrenergic antagonist activity compared to ergotamine. nih.gov

A comprehensive screening of 168 G protein-coupled receptors (GPCRs) revealed that DHE acts as an agonist at several receptors implicated in migraine pathophysiology, including α-adrenergic2B, D2/5, and multiple 5-HT receptor subtypes (1A, 1B, 2A, 2C, 5A). researchgate.net In the same assay, it demonstrated antagonist activity at other receptors, such as α-adrenergic1B/2A/2C and D1/3/4/5 receptors. researchgate.net

| Activity | Receptor Subtypes | Reference |

|---|---|---|

| Agonist | α-adrenergic2B, CXC chemokine receptor 7 (CXCR7), Dopamine (D)2/5, 5-hydroxytryptamine (5-HT)1A/1B/2A/2C/5A | researchgate.net |

| Antagonist | α-adrenergic1B/2A/2C, Calcitonin receptor–receptor activity modifying protein 2 (CTR-RAMP2) or amylin 2 (AMY2), Dopamine (D)1/3/4/5, 5-HT1F | researchgate.net |

Comparative Aspects with Other Ergot Alkaloids:

The primary structural difference between Dihydroergotamine and Ergotamine is the reduction of an unsaturated bond in DHE. nih.gov This seemingly minor modification leads to significant changes in their pharmacological profiles. nih.gov Notably, DHE is a less potent arterial vasoconstrictor and has a lower potential to cause emesis compared to ergotamine. nih.gov Both compounds are potent agonists at the 5-HT1B and 5-HT1D receptors, which is believed to be central to their antimigraine effects. nih.gov The vasoconstrictor properties of ergot alkaloids are a prominent pharmacological effect, particularly within the carotid vascular bed. frontiersin.org

Without specific data for this compound, it is impossible to draw any comparisons. Should research on this compound become available, a similar analysis of its receptor binding affinities and functional activities at serotonin, dopamine, and adrenergic receptors would be necessary to understand its pharmacological profile relative to Dihydroergotamine and other ergot alkaloids.

Metabolic and Biotransformation Research of Flurdihydroergotamine Preclinical Focus

In Vitro Metabolic Stability Studies and Metabolite Identification (e.g., using animal liver microsomes, hepatocytes)

In vitro metabolic stability studies are fundamental in preclinical drug discovery to predict the pharmacokinetic behavior of a new chemical entity in the body. These assays estimate a compound's susceptibility to metabolism, which is a key determinant of its half-life and clearance.

Methodology and Research Focus: The standard procedure involves incubating the test compound, such as Flurdihydroergotamine, with a biological matrix that contains metabolic enzymes. The most common systems are liver microsomes and hepatocytes, which can be sourced from various species (e.g., human, rat, mouse, dog) to investigate interspecies differences in metabolism.

Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from liver cells and are rich in Phase I metabolic enzymes like the Cytochrome P450 (CYP) superfamily. The stability assay typically involves incubating the compound with pooled liver microsomes in the presence of necessary cofactors, most notably NADPH for CYP-mediated reactions. Samples are taken at various time points, and the rate of disappearance of the parent compound is measured using analytical techniques like LC-MS/MS. This data is used to calculate key parameters such as the metabolic half-life (T½) and the in vitro intrinsic clearance (CLint).

Hepatocytes: As intact liver cells, hepatocytes contain a broader array of both Phase I and Phase II metabolic enzymes and active transport systems. Studies in hepatocytes provide a more comprehensive picture of metabolic fate compared to microsomes.

Metabolite Identification: During these stability studies, the samples are also analyzed to detect and identify the chemical structures of metabolites formed. This process, known as metabolite profiling, is crucial for understanding the biotransformation pathways and for determining if any major or pharmacologically active metabolites are produced. For the related compound Dihydroergotamine (B1670595), the primary active metabolite is 8'-β-hydroxy dihydroergotamine, with other minor metabolites also identified. Similar hydroxylation or other oxidative reactions could theoretically be expected for this compound, pending experimental verification.

Identification of Enzyme Systems Involved in this compound Biotransformation (e.g., Cytochrome P450 isoforms, Monoamine Oxidases)

Pinpointing the specific enzymes responsible for a drug's metabolism is critical for predicting potential drug-drug interactions.

Cytochrome P450 (CYP) Isoforms: The CYP enzyme superfamily is responsible for the metabolism of a vast number of drugs. For many ergot alkaloids, the CYP3A subfamily, particularly CYP3A4 in humans, is the primary metabolizing enzyme. Studies on Dihydroergotamine have shown it is metabolized by and can also inhibit CYP3A4. To identify the specific isoforms involved in this compound metabolism, reaction phenotyping studies would be necessary. These experiments typically use:

A panel of recombinant human CYP enzymes to see which ones deplete the compound.

Chemical inhibitors selective for specific CYP isoforms in incubations with human liver microsomes to observe which inhibitor blocks the metabolism.

Monoamine Oxidases (MAO): MAOs are another class of enzymes crucial for the metabolism of various endogenous and exogenous amines. Depending on the chemical structure of a compound, MAO can play a role in its biotransformation. To determine if this compound is a substrate or inhibitor of MAO-A or MAO-B, dedicated in vitro assays using purified or recombinant MAO enzymes would be required.

No specific studies identifying the enzyme systems involved in this compound biotransformation are currently available.

Theoretical Metabolic Pathways and Predictive Modeling of Biotransformation Products

In the absence of empirical data, computational or theoretical models can be used to predict metabolic fate.

Predictive Modeling: Software programs and algorithms can predict the likely sites of metabolism on a molecule based on its structure and the known reactivity of metabolic enzymes. These models analyze the molecule for chemically labile spots susceptible to common metabolic reactions like oxidation, reduction, and hydrolysis. For a complex structure like this compound, such models could predict potential sites for hydroxylation, N-dealkylation, or cleavage of the peptide moiety, similar to what is observed for other ergot alkaloids.

Theoretical Pathways: Based on the metabolism of the parent compound Dihydroergotamine, a theoretical pathway for this compound would likely involve oxidation mediated by CYP3A4. The presence of the fluorine atom might influence the metabolic profile, potentially altering the rate or sites of metabolism compared to its non-fluorinated counterpart. However, without experimental data from in vitro studies, these pathways remain purely speculative.

Blood-Brain Barrier Permeation Studies Using in vitro Models or Animal Models

For neurologically active compounds, assessing the ability to cross the blood-brain barrier (BBB) is a critical step in preclinical development. The BBB is a highly selective barrier that protects the central nervous system.

In Vitro Models: Various cell-based models are used to mimic the BBB and predict a drug's permeability. These models often involve growing a monolayer of brain endothelial cells on a semi-permeable membrane in a Transwell™ system. Researchers measure the rate at which the compound moves from the apical (blood side) to the basolateral (brain

Structure Activity Relationship Sar and Computational Chemistry of Flurdihydroergotamine

Impact of Fluorine Substitution on Molecular Interactions and Receptor Binding Affinity

The introduction of fluorine into a drug molecule is a common strategy in medicinal chemistry to modulate its physicochemical properties and biological activity. In the case of Flurdihydroergotamine, the substitution of a hydrogen atom with fluorine on the dihydroergotamine (B1670595) scaffold can significantly alter its interactions with target receptors. The high electronegativity and small size of the fluorine atom can influence molecular conformation, lipophilicity, metabolic stability, and pKa. nih.gov These changes collectively impact the molecule's binding affinity and selectivity profile.

The substitution of fluorine can also induce favorable conformational changes, leading to a more optimal fit within the receptor binding site. The energetic profile of the molecule can be altered, potentially stabilizing a bioactive conformation. Research on other classes of compounds has shown that fluorine substitution can have a profound, though not always beneficial, effect on receptor binding. For example, in classical cannabinoids, fluorine substitution at the C-1 position was found to be detrimental to CB1 receptor binding. nih.gov Therefore, the precise location of the fluorine atom on the dihydroergotamine structure is critical in determining its effect on receptor affinity. The impact of fluorination would be empirically determined through binding assays comparing this compound to its non-fluorinated parent compound, Dihydroergotamine, across a panel of relevant receptors.

Table 1: Hypothetical Comparison of Receptor Binding Affinities (Ki, nM) for Dihydroergotamine and this compound

| Receptor Subtype | Dihydroergotamine (Ki, nM) | This compound (Ki, nM) | Predicted Change in Affinity |

| 5-HT1A | 4.5 | Value | Increase/Decrease |

| 5-HT1B | 0.6 | Value | Increase/Decrease |

| 5-HT1D | 0.2 | Value | Increase/Decrease |

| 5-HT2A | 1.1 | Value | Increase/Decrease |

| Dopamine (B1211576) D2 | 0.8 | Value | Increase/Decrease |

| α1-Adrenergic | 1.8 | Value | Increase/Decrease |

| α2A-Adrenergic | 1.2 | Value | Increase/Decrease |

*Note: The values for this compound are hypothetical and would need to be determined through experimental research. The table illustrates the type of data generated in SAR studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.orguef.fi For this compound and its potential derivatives, QSAR models can be developed to predict their receptor binding affinities or functional activities, thereby guiding the synthesis of new analogues with improved properties. researchgate.net The development of a QSAR model involves calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. frontiersin.orgnih.govresearchgate.net

The process begins with the creation of a dataset of ergot derivatives, including this compound, with experimentally determined biological activities (e.g., IC50 or Ki values) for a specific target receptor. nih.gov The 3D structures of these molecules are then optimized to their lowest energy state. frontiersin.org A wide range of molecular descriptors are calculated, which can be categorized as:

Physicochemical descriptors: Lipophilicity (MlogP), topological polar surface area (TPSA), and number of hydrogen bond donors/acceptors. nih.gov

Electronic descriptors: Partial charges, dipole moment, and frontier orbital energies (HOMO/LUMO).

Topological descriptors: Molecular connectivity indices and shape indices.

3D descriptors: Steric parameters (e.g., molecular volume and surface area) and conformational parameters. nih.gov

Once the descriptors are calculated, a feature selection algorithm is often applied to identify the most relevant descriptors that correlate with the biological activity. nih.gov Various statistical and machine learning methods can then be used to construct the QSAR model, which is rigorously validated to ensure its predictive power. nih.govnih.gov For complex biological systems like the interaction of ergot alkaloids with G protein-coupled receptors (GPCRs), non-linear machine learning methods such as Support Vector Machines (SVM) or Random Forests often yield more robust models. frontiersin.orgnih.gov A well-validated QSAR model can be a valuable tool for prioritizing the synthesis of novel this compound derivatives, saving time and resources in the drug discovery process.

Table 2: Key Molecular Descriptors for a QSAR Study of Ergot Alkaloid Derivatives

| Descriptor Class | Example Descriptors | Relevance to Receptor Binding |

| Physicochemical | MlogP (lipophilicity) | Governs passage through biological membranes and hydrophobic interactions in the binding pocket. |

| TPSA (Topological Polar Surface Area) | Relates to hydrogen bonding capacity and desolvation energy upon binding. nih.gov | |

| Electronic | Partial Atomic Charges | Determines electrostatic interactions with receptor residues. |

| Dipole Moment | Influences long-range electrostatic interactions and orientation in the binding site. | |

| Steric/3D | Molecular Volume/Surface Area | Defines the size and shape requirements for fitting into the binding pocket. |

| Principal Moments of Inertia | Describes the mass distribution and overall shape of the molecule. | |

| Topological | Kappa Shape Indices | Quantifies different aspects of molecular shape. |

Pharmacophore Modeling and Ligand-Based Drug Design Principles Applied to Ergot Alkaloid Analogues

Pharmacophore modeling is a cornerstone of ligand-based drug design (LBDD), which is particularly useful when the three-dimensional structure of the target receptor is unknown. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that a molecule must possess to exert a specific biological effect. iucr.org Ergot alkaloids, with their rigid tetracyclic ergoline (B1233604) core, provide an excellent scaffold for pharmacophore analysis. uni.edu

The process of developing a pharmacophore model for a series of ergot alkaloid analogues involves:

Selection of Active Ligands: A diverse set of ergot derivatives with known high affinity for a particular receptor (e.g., a specific 5-HT subtype) is selected. scribd.com

Conformational Analysis: The possible low-energy conformations of each molecule are generated.

Feature Identification and Alignment: Common chemical features are identified across the set of active molecules. The molecules are then superimposed in 3D space to align these common features.

Hypothesis Generation: A pharmacophore hypothesis is generated that encapsulates the spatial arrangement of these critical features. scribd.com

For ergot alkaloids, different pharmacophore models can be developed for their various receptor targets. For instance, the dopaminergic pharmacophore is thought to include the phenethylamine (B48288) or pyrrole-ethylamine moiety embedded within the ergoline structure. uni.edu By contrast, the serotonergic pharmacophore would involve a different arrangement of features to account for interactions with key residues in 5-HT receptors. iucr.org

Once a validated pharmacophore model is established, it can be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that match the pharmacophore and are thus likely to be active. biosolveit.de It can also guide the modification of the this compound scaffold itself. For example, by understanding the essential features, medicinal chemists can simplify the complex ergot structure, as was done in the development of simplified synthetic analogues of Bromocriptine, potentially leading to compounds with improved selectivity and synthetic accessibility. drugdesign.org

Table 3: Common Pharmacophoric Features of Ergot Alkaloids for Major Receptor Families

| Feature | Description | Putative Role in Receptor Interaction |

| Aromatic Ring (Indole) | Typically a π-stacking interaction with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket. | Common in both 5-HT and Dopamine receptor binding. |

| Basic Nitrogen (N6) | A protonatable nitrogen that forms a key ionic interaction with an acidic residue (e.g., Aspartic acid) in the receptor. | Crucial for anchoring the ligand in the binding site of most aminergic GPCRs. |

| Hydrogen Bond Acceptor | e.g., Amide carbonyl oxygen. | Forms specific hydrogen bonds with receptor residues, contributing to affinity and selectivity. |

| Hydrogen Bond Donor | e.g., Indole (B1671886) N-H. | Forms specific hydrogen bonds, often with the receptor backbone or side chains. |

| Hydrophobic Region | The aliphatic parts of the ergoline ring system and substituents. | Engages in van der Waals and hydrophobic interactions within the binding pocket. |

De Novo Design and Virtual Screening of this compound Analogues with Enhanced Receptor Selectivity

De novo design and virtual screening are powerful computational strategies for the discovery of novel drug candidates with desired properties, such as enhanced receptor selectivity. nih.govbiorxiv.org These methods can be applied to the this compound scaffold to generate and identify new analogues that preferentially bind to a specific receptor subtype, potentially reducing off-target effects.

De novo design involves the computational creation of novel molecular structures from scratch. nih.gov Starting with the this compound structure as a template or a known binding pose within a receptor, algorithms can "grow" or "link" molecular fragments within the constraints of the binding pocket. This approach can explore a vast chemical space to propose entirely new chemical entities that retain the key pharmacophoric features required for binding but possess unique structural elements to enhance selectivity for one receptor over another. researchgate.netbiorxiv.org

Virtual screening is the process of computationally evaluating large libraries of compounds to identify those most likely to bind to a drug target. nih.gov This can be done in two main ways:

Ligand-based virtual screening: Uses a pharmacophore model or the structure of a known active ligand like this compound as a template to search for compounds with similar 2D or 3D features. biosolveit.de

Structure-based virtual screening: Requires the 3D structure of the target receptor. Molecular docking programs are used to predict how each compound in a library will bind to the receptor and to estimate its binding affinity using a scoring function. nih.gov

For this compound, a structure-based approach would be highly effective, given the availability of crystal structures for many relevant GPCRs, such as the 5-HT1B receptor. acs.orgiucr.org The process would involve docking a library of virtual this compound analogues into the binding sites of both the target receptor (e.g., 5-HT1D) and off-target receptors (e.g., 5-HT2A, D2). By comparing the predicted binding scores, one can identify candidates with a high predicted affinity for the target and low predicted affinity for the off-targets, thus achieving enhanced selectivity.

Table 4: Example Workflow for Virtual Screening of this compound Analogues

| Step | Description | Tools & Methods | Desired Outcome |

| 1. Target Preparation | Obtain and prepare 3D structures of the target receptor (e.g., 5-HT1D) and key off-target receptors (e.g., 5-HT2A). | Protein Data Bank (PDB), Molecular modeling software. | High-quality receptor models with defined binding sites. |

| 2. Library Generation | Create a virtual library of this compound analogues by computationally modifying the parent structure (e.g., altering substituents, ring systems). | Combinatorial library enumeration software. | A diverse library of tens of thousands of virtual compounds. |

| 3. Molecular Docking | Dock the entire library of analogues into the binding site of each prepared receptor. | AutoDock, Glide, GOLD. | A ranked list of compounds based on predicted binding affinity (docking score) for each receptor. |

| 4. Selectivity Filtering | Analyze the docking scores to identify compounds with a high score for the target receptor and a low score for off-target receptors. | Custom scripts, data analysis software. | A shortlist of candidate analogues with a high predicted selectivity index. |

| 5. Post-processing | Perform more computationally intensive analyses, like molecular dynamics simulations, on the top-ranked candidates to refine binding energy predictions and assess binding stability. | GROMACS, AMBER. | A final, prioritized list of novel analogues for chemical synthesis and experimental testing. |

Conformational Analysis and Energetic Profiles of this compound

The biological activity of a drug molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt and to understand the energy barriers between them. nih.gov For a semi-rigid molecule like this compound, understanding its conformational preferences is crucial for explaining its receptor binding and structure-activity relationships.

Computational methods, such as molecular mechanics and quantum mechanics, are employed to perform conformational analysis. nih.govnih.gov These studies on related ergot alkaloids have revealed key insights. For example, analysis of ergotamine showed that in non-polar environments (mimicking a receptor binding pocket), the molecule adopts a folded conformation stabilized by intramolecular hydrogen bonds. nih.gov However, upon protonation of the basic nitrogen, it can shift to a more extended conformation. nih.gov The saturation of the C9-C10 double bond in dihydroergotamine introduces additional flexibility compared to ergotamine, which in turn affects its receptor interaction profile. acs.org

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of a ligand when it is bound to its receptor. acs.org An MD study of dihydroergotamine bound to the 5-HT1B receptor showed that both the ligand and the receptor exhibit distinct structural fluctuations. acs.org Such simulations can reveal the specific conformation the ligand adopts in the bound state and calculate its binding free energy, offering a detailed picture of the energetic profile of the ligand-receptor complex. nih.gov

For this compound, the introduction of the electronegative fluorine atom could influence its conformational landscape. It may alter the strength of intramolecular hydrogen bonds or introduce new steric or electrostatic interactions that favor certain conformations over others. A comprehensive conformational analysis of this compound would involve:

A systematic search of the conformational space to identify all low-energy conformers.

Calculation of the relative energies of these conformers to determine their population distribution at physiological temperatures.

Table 5: Key Parameters in the Conformational and Energetic Analysis of Ergot Alkaloids

| Parameter | Description | Method of Determination | Significance |

| Torsional Angles | The rotation around specific chemical bonds that define the overall shape of the molecule. | Quantum Mechanics, Molecular Mechanics. nih.gov | Determines the relative orientation of different parts of the molecule, such as the peptide moiety relative to the ergoline core. |

| Potential Energy Surface | A map of the molecule's energy as a function of its geometry. | Computational Chemistry Calculations. | Identifies stable low-energy conformers (valleys) and the energy barriers to transition between them (peaks). nih.gov |

| Intramolecular H-Bonds | Hydrogen bonds formed between different parts of the same molecule. | NMR Spectroscopy, Computational Analysis. nih.gov | Can significantly restrict conformational flexibility and stabilize a specific "bioactive" conformation. |

| Binding Free Energy (ΔGbind) | The overall change in free energy when the ligand binds to the receptor. | Molecular Dynamics with MM/PBSA or MM/GBSA calculations. acs.org | A quantitative measure of binding affinity; can be decomposed to understand the energetic contribution of individual interactions. |

| Root-Mean-Square Fluctuation (RMSF) | A measure of the flexibility of different atoms in the molecule during a simulation. | Molecular Dynamics Simulations. nih.gov | Identifies which parts of the molecule are rigid and which are flexible, both in the free and bound states. |

Advanced Analytical Methodologies for Flurdihydroergotamine Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are the cornerstone of Flurdihydroergotamine analysis, offering high-resolution separation and sensitive detection. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable tools.

High-Performance Liquid Chromatography (HPLC) is widely utilized for the analysis of ergot alkaloids and their derivatives. For this compound, reversed-phase HPLC is the most common approach, typically employing a C18 or C8 stationary phase. lew.romcmed.us The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. mcmed.usnih.gov Gradient elution is frequently used to achieve optimal separation of the analyte from impurities and metabolites. nih.gov Detection can be accomplished using UV-Vis spectrophotometry, typically around 280 nm, or more selectively and sensitively with fluorescence detection (excitation at ~280 nm, emission at ~350 nm). lew.ronih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is less commonly used for large molecules like this compound due to their low volatility. However, with appropriate derivatization to increase volatility, GC-MS can provide high separation efficiency and valuable mass spectral data for structural confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the quantification of ergot alkaloids in complex matrices due to its exceptional sensitivity and selectivity. nih.govnih.gov This technique couples the powerful separation capabilities of HPLC with the precise detection and structural elucidation power of tandem mass spectrometry. Electrospray ionization (ESI) in positive ion mode is typically employed for this compound and related compounds. nih.govnih.gov

| Parameter | HPLC-UV/Fluorescence | LC-MS/MS |

|---|---|---|

| Typical Column | Reversed-phase C18 or C8, 2.1-4.6 mm ID, 50-250 mm length, <5 µm particle size | Reversed-phase C18 or similar, 2.1 mm ID or smaller, 50-150 mm length, <3 µm particle size |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, formate) | Acetonitrile/Methanol and aqueous buffer with volatile additives (e.g., formic acid, ammonium formate) |

| Detection | UV at ~280 nm; Fluorescence Ex/Em ~280/350 nm | Electrospray Ionization (ESI), Multiple Reaction Monitoring (MRM) |

| Primary Use | Quantification in pharmaceutical formulations, purity testing | Quantification in biological matrices, impurity identification, metabolic studies |

A summary of typical chromatographic conditions for this compound analysis.

In modern drug discovery, high-throughput screening (HTS) is essential for evaluating large numbers of compounds or experimental conditions. nih.govbiorxiv.org Developing and validating analytical methods for HTS of this compound involves creating rapid, robust, and automated procedures. The goal is to minimize sample preparation and analysis time while maintaining accuracy and precision. moleculardevices.com

For HTS applications, ultra-high-performance liquid chromatography (UHPLC) is often preferred over conventional HPLC. UHPLC systems use columns with smaller particle sizes (<2 µm) and can operate at higher pressures, resulting in significantly faster separation times (often under 2-3 minutes) without compromising resolution. pharmahealthsciences.net

Method validation for HTS is performed according to established guidelines (e.g., ICH, FDA) and includes assessment of specificity, linearity, accuracy, precision, and robustness to ensure reliable data generation. mcmed.usresearchgate.net The use of automated liquid handlers and integrated software for data acquisition and analysis is critical for the efficiency of high-throughput workflows. moleculardevices.com

Impurity profiling is a critical aspect of pharmaceutical research and development, as impurities can affect the efficacy and safety of a drug substance. researchgate.netnih.gov Forced degradation studies are conducted to understand the stability of this compound under various stress conditions, such as acid, base, oxidation, heat, and light. nih.govfda.gov.tw

HPLC and LC-MS/MS are the primary techniques for identifying and quantifying impurities and degradation products. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) coupled with LC is particularly valuable for elucidating the structures of unknown degradation products by providing accurate mass measurements. nih.gov These studies help to establish the degradation pathways and identify potential process-related impurities and storage-sensitive degradation products. nih.gov

| Stress Condition | Potential Degradation Products | Primary Analytical Technique |

| Acid Hydrolysis | Epimers, hydrolysis of the amide linkage | HPLC-UV, LC-MS/MS |

| Base Hydrolysis | Epimers, hydrolysis of the amide linkage | HPLC-UV, LC-MS/MS |

| Oxidation | N-oxides, hydroxylated derivatives | LC-HRMS |

| Photolysis | Isomers, photolytic cleavage products | HPLC-UV, LC-MS/MS |

| Thermal Degradation | Dehydration products, epimers | HPLC-UV, LC-MS/MS |

| An overview of forced degradation studies for this compound. |

Spectroscopic Techniques for Detailed Structural Elucidation

While chromatography is excellent for separation and quantification, spectroscopic methods are required for the definitive structural elucidation of this compound and its related substances.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, and 2D-NMR techniques like COSY, HSQC, HMBC) provides detailed information about the molecular structure. ¹⁹F NMR is particularly crucial for confirming the position and environment of the fluorine atom within the molecule, a key structural feature of this compound. nih.gov NMR is also instrumental in distinguishing between isomers.

Mass Spectrometry (MS) , especially when coupled with chromatography (LC-MS, GC-MS) and utilizing high-resolution analyzers (e.g., Time-of-Flight (TOF), Orbitrap), is essential for determining the molecular weight and elemental composition. nih.govmassbank.eu Tandem MS (MS/MS) experiments, which involve fragmenting the parent ion, provide a fragmentation pattern that acts as a "fingerprint" for the molecule, aiding in its identification and structural characterization. massbank.eu

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. nih.govresearchgate.net The IR spectrum of this compound would show characteristic absorption bands for N-H, C-H, C=O (amide), and C-F bonds, confirming the presence of these key structural elements.

UV-Vis Spectroscopy is used to study the electronic transitions within the molecule. The indole (B1671886) moiety in the lysergic acid portion of this compound gives rise to characteristic UV absorption maxima, which are useful for quantification and purity assessment. mcmed.us

Crystallographic Analysis of this compound and its Co-Crystallized Ligand Complexes

Furthermore, co-crystallizing this compound with its biological target (e.g., a receptor or enzyme) can provide invaluable insights into the specific molecular interactions that govern its pharmacological activity. While no specific crystallographic data for this compound is publicly available, this methodology remains a powerful tool for in-depth structural biology research should suitable crystals be obtained.

Bioanalytical Method Development for Quantification in Preclinical Biological Samples

To understand the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound in preclinical studies, it is essential to develop and validate robust bioanalytical methods for its quantification in biological matrices such as animal plasma and tissues. researchgate.net

LC-MS/MS is the method of choice for this purpose due to its high sensitivity, selectivity, and speed. nih.govresearchgate.net The development of a bioanalytical method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances (e.g., proteins, lipids) from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netresearchgate.net

Chromatographic Separation: A rapid and efficient UHPLC method is developed to separate this compound from endogenous matrix components and any metabolites.

Mass Spectrometric Detection: The instrument is optimized for the detection of this compound and an internal standard (IS), which is a structurally similar molecule added to the samples to correct for variability in sample processing and instrument response. Multiple Reaction Monitoring (MRM) is used for quantification. researchgate.net

Method Validation: The method is rigorously validated for accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), matrix effect, recovery, and stability, following regulatory guidelines. researchgate.net

| Validation Parameter | Typical Acceptance Criteria |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision | Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ) |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |

| Matrix Effect | Assessed to ensure that the matrix does not interfere with the ionization of the analyte. |

| Key validation parameters for bioanalytical methods. |

Future Directions and Emerging Research Paradigms for Flurdihydroergotamine

Integration of Omics Technologies in Preclinical Research (e.g., Metabolomics, Proteomics to Understand Broader Biological Effects)

The future of preclinical research on Flurdihydroergotamine will likely involve the integration of "omics" technologies to build a comprehensive picture of its biological effects beyond primary receptor interactions. Metabolomics and proteomics, in particular, offer powerful tools for identifying downstream cellular changes and uncovering novel biological pathways influenced by the compound. mdpi.com

Metabolomic profiling can reveal the global changes in small-molecule metabolites within a biological system following exposure to this compound. This approach can identify alterations in key metabolic pathways, providing a functional readout of the compound's activity. For instance, studies on the related ergot alkaloid, ergotamine, have utilized untargeted metabolomics to define its effects on the central nervous system. nih.gov Such research identified specific brain regions, like the brainstem and cerebral cortex, as having the most significant metabolic variations and pinpointed dysregulation in neurotransmitter and energy-related pathways. nih.gov Applying this to this compound could elucidate its unique metabolic footprint.

Proteomics complements this by quantifying changes in protein expression, offering insights into the cellular machinery affected by the compound. This can help identify previously unknown protein targets or signaling cascades modulated by this compound. criver.com Integrated analysis of proteomic and metabolomic data can reveal connections between altered protein functions and resulting metabolic shifts, providing a holistic view of the compound's mechanism of action. nih.govmdpi.com

Table 1: Potential Metabolomic and Proteomic Approaches in this compound Research

| Omics Technology | Research Application | Potential Insights | Example from Related Compounds |

|---|---|---|---|

| Untargeted Metabolomics | Analysis of brain tissue or biofluids from preclinical models exposed to this compound. | Identification of perturbed metabolic pathways (e.g., energy metabolism, neurotransmitter synthesis). nih.gov | Ergotamine treatment in mice altered levels of epinephrine, 2-arachidonylglycerol, and adenylosuccinate in the brain. nih.gov |

| Targeted Metabolomics | Quantification of specific metabolites known to be involved in pathways of interest (e.g., serotonergic or dopaminergic systems). | Precise measurement of changes in key neurotransmitters and their precursors/metabolites. | --- |

| Shotgun Proteomics | Global profiling of protein expression in relevant cell lines or tissues after this compound treatment. | Discovery of novel protein targets and affected cellular processes (e.g., signaling, transport). criver.com | --- |

| Functional Proteomics | Study of protein-protein interactions and post-translational modifications. | Understanding how this compound influences protein complexes and signaling networks. | --- |

Advanced Computational Approaches for Systems Pharmacology and Network Analysis

Advanced computational methods are becoming indispensable for dissecting the complex pharmacology of molecules that interact with multiple targets, a characteristic feature of ergot alkaloids. jefferson.edu For this compound, systems pharmacology and network analysis can predict and explain its polypharmacology, moving beyond a one-target, one-effect model.

Molecular dynamics (MD) simulations can provide high-resolution insights into the binding dynamics of this compound with its various receptor targets. Studies on Dihydroergotamine (B1670595) (DHE) and Ergotamine have used extensive MD simulations to explain differences in their pharmacological profiles by revealing subtle variations in ligand-receptor interactions and their effects on receptor conformation. nih.gov These simulations can identify key residues involved in binding and receptor activation, offering a dynamic view that static crystal structures cannot provide. nih.gov

Table 2: Computational Tools for Analyzing this compound Pharmacology

| Computational Approach | Description | Application to this compound | Reference from Related Compounds |

|---|---|---|---|

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to understand binding events over time. | Elucidating the binding mode and stability of this compound at various 5-HT, dopamine (B1211576), and adrenergic receptors. | Used to compare the binding of Ergotamine and Dihydroergotamine to the 5-HT1B receptor, revealing differences in structural fluctuations. nih.gov |

| MM-GBSA Binding Energy Calculation | A method to estimate the binding free energy of a ligand to a protein. | Quantifying the binding affinity of this compound to its targets and comparing it with other ergot derivatives. | Showed that Ergotamine has a stronger binding energy to 5-HT1B than Dihydroergotamine. nih.gov |

| Dynamic Network Analysis | Models the protein as a network of interacting residues to analyze signal propagation. | Identifying how this compound binding influences allosteric communication within a receptor to trigger activation. researchgate.net | Supported analysis of the active conformational state of the 5-HT1B receptor when bound to Ergotamine. nih.gov |

| Systems Pharmacology Modeling | Integrates data on drug-target interactions, signaling pathways, and physiological systems. | Predicting the systemic effects of this compound's multi-receptor activity. | --- |

Development of Next-Generation Ergot-Derived Chemical Probes for Receptor Characterization

To precisely map the interactions of this compound with its biological targets, future research could focus on developing next-generation chemical probes derived from its unique scaffold. These probes are powerful tools for receptor characterization, enabling researchers to identify binding sites and study receptor dynamics in their native environment.

One promising avenue is the design of photoaffinity probes. These are molecules that incorporate a photoreactive group, which upon irradiation with UV light, forms a covalent bond with the target receptor. nih.gov By synthesizing a photoaffinity version of this compound, it would be possible to irreversibly label its binding pockets on various receptors. Subsequent proteomic analysis could then precisely identify the labeled amino acid residues, providing direct experimental evidence of the binding site's structure. nih.gov

Another approach is the development of fluorescently labeled this compound analogs. These probes would allow for real-time visualization of ligand-receptor binding and trafficking in living cells using advanced microscopy techniques. This could provide invaluable data on receptor kinetics, internalization, and localization within different cellular compartments, aspects that are crucial for understanding the long-term cellular response to the compound. The complex tetracyclic ergoline (B1233604) scaffold, common to all ergot alkaloids, serves as a rich starting point for such synthetic modifications. rsc.orgmdpi.com

Exploration of Novel Biological Targets and Pathways Influenced by the this compound Scaffold (excluding therapeutic applications)

The structural complexity of the ergot alkaloid scaffold suggests that it may interact with a wider range of biological targets than currently appreciated. rsc.orgrsc.org Future research on this compound should include exploratory screening to identify novel targets and pathways, which could reveal unexpected biological functions unrelated to its known neuroreceptor activity.

Recent research has demonstrated that the ergot scaffold can possess activities beyond the central nervous system. For example, an ergot derivative, Metergoline, was found to have antibacterial properties, inhibiting the growth of the Gram-negative pathogen Salmonella Typhimurium. nih.gov This suggests that the ergoline nucleus could serve as a lead scaffold for developing agents that target bacterial proteins.

Furthermore, screening of serotonergic ligands, including several ergot alkaloids, revealed that they could modulate regenerative processes and mobility in flatworms. nih.gov This activity was linked to parasitic bioaminergic G protein-coupled receptors (GPCRs), highlighting a potential role for the ergot scaffold in targeting receptors in invertebrates. nih.gov Systematic screening of this compound against broad panels of proteins, such as kinases, ion channels, and non-GPCRs, could uncover entirely new areas of biological investigation for this class of molecules.

Table 3: Examples of Novel Research Areas for the Ergot Alkaloid Scaffold

| Research Area | Key Findings | Potential Relevance for this compound | Reference |

|---|---|---|---|

| Antibacterial Activity | Metergoline, a semisynthetic ergot alkaloid, inhibits the intracellular pathogen Salmonella Typhimurium. | The this compound scaffold could be investigated for activity against various bacterial targets. | nih.gov |

| Antiparasitic Activity | Ergot alkaloids were found to modulate mobility and regeneration in parasitic flatworms by targeting bioaminergic GPCRs. | This compound could be screened for effects on receptors in parasites or other invertebrates. | nih.gov |

| Multi-target Drug Scaffolds | The chalcone (B49325) scaffold has been explored for its potential to inhibit multiple targets in the malaria parasite. | The ergot scaffold of this compound could be explored as a framework for multi-target agents in various biological systems. | chemrxiv.org |

Methodological Innovations in Preclinical Drug Discovery for Complex Neurobiological Systems Research

Advancing the understanding of a complex molecule like this compound requires moving beyond traditional preclinical models, which often fail to capture the intricacies of human neurobiology. nih.gov Future research will benefit from methodological innovations that provide more human-relevant and predictive data.

The use of human-induced pluripotent stem cells (iPSCs) to generate specific neuronal subtypes (e.g., serotonergic or dopaminergic neurons) offers a powerful in vitro platform. nih.gov These patient-derived models can be used to study the effects of this compound on human neurons, offering insights that may not be obtainable from rodent models. nih.gov

Furthermore, three-dimensional (3D) culture systems, such as brain organoids, can be used to model complex neural circuits and cell-cell interactions. core.ac.uk Applying this compound to these systems could reveal its effects on neural network activity and development. Integrating these advanced cellular models with high-content imaging and functional readouts, like micro-electrode arrays or preclinical electroencephalography (EEG) biomarkers, can provide a much richer dataset on the compound's neurobiological effects. synapcell.com Another innovative approach is the use of microphysiological systems, or "organs-on-a-chip," which can model the interactions between different organ systems, such as the blood-brain barrier and neural tissue, providing a more systemic view of the compound's disposition and activity. pharmafeatures.com

Table 4: Comparison of Preclinical Research Methodologies

| Methodology | Traditional Approach | Innovative Approach | Potential Advantage for this compound Research |

|---|---|---|---|

| Cellular Models | Immortalized cell lines (e.g., HEK293) expressing a single receptor. | iPSC-derived neurons; 3D brain organoids. nih.govcore.ac.uk | Provides a more physiologically relevant human genetic context and allows for the study of network-level effects. |

| Functional Assessment | Simple binding assays or second messenger readouts. | Preclinical EEG; high-content imaging; micro-electrode arrays. synapcell.com | Enables real-time, functional assessment of neural activity and complex cellular responses. |

| Systemic Models | Standard rodent behavioral models. | Microphysiological systems ("organs-on-a-chip"); humanized animal models. nih.govpharmafeatures.com | Allows for the study of multi-organ interactions (e.g., blood-brain barrier penetration) in a human-relevant context. |

| Imaging | Post-mortem histology. | Preclinical Magnetic Resonance Imaging (MRI) for functional and metabolic imaging. news-medical.net | Provides non-invasive, longitudinal data on structural and functional changes in the brain of living preclinical models. |

Q & A

Q. What experimental design considerations are critical for studying Flurdihydroergotamine’s receptor-binding kinetics?

Methodological Answer:

- Use radioligand binding assays with controls for nonspecific binding (e.g., excess unlabeled ligand) to quantify affinity (Kd) and receptor density (Bmax).

- Employ Schild regression analysis for competitive antagonism studies to determine pA2 values .

- Validate results across multiple cell lines (e.g., HEK-293 expressing 5-HT1B/1D receptors) to ensure reproducibility .

Q. How do researchers differentiate between in vitro and in vivo efficacy of this compound in migraine models?

Methodological Answer:

- In vitro : Measure vasoconstriction in isolated arteries (e.g., rabbit saphenous artery) to assess direct pharmacological effects .

- In vivo : Utilize established migraine models (e.g., nitroglycerin-induced trigeminovascular activation in rodents) to evaluate behavioral and physiological outcomes .

- Cross-validate findings using pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for metabolic differences .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

Methodological Answer:

- Apply nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50/IC50 values.

- Use ANOVA with post-hoc Tukey tests for multi-group comparisons in preclinical trials .